2-[(2-Pyridinylmethyl)amino]nicotinic acid chemical structure and properties
2-[(2-Pyridinylmethyl)amino]nicotinic acid chemical structure and properties
An In-depth Technical Guide to 2-[(2-Pyridinylmethyl)amino]nicotinic Acid
Abstract: This document provides a comprehensive technical overview of 2-[(2-Pyridinylmethyl)amino]nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. By integrating foundational chemical principles with practical applications, this guide serves as a critical resource for researchers engaged in drug discovery and materials science. We will explore its chemical structure, physicochemical properties, synthesis methodologies, and potential biological significance, grounded in authoritative data and established scientific protocols.
Core Chemical Identity and Structural Elucidation
2-[(2-Pyridinylmethyl)amino]nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a pyridinylmethyl substituent at the 2-amino position. This unique arrangement of three nitrogen-containing heterocyclic rings imparts specific electronic and steric properties that make it a valuable scaffold in chemical synthesis and a candidate for biological screening.
The molecule's structure consists of a pyridine-3-carboxylic acid (nicotinic acid) core. The defining feature is the secondary amine linker at the C2 position, which connects the nicotinic acid ring to a pyridine-2-ylmethyl group. This linkage provides conformational flexibility, which can be critical for binding to biological targets.
Key Identifiers:
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IUPAC Name: 2-[(pyridin-2-ylmethyl)amino]pyridine-3-carboxylic acid
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CAS Number: 1019358-70-3[1]
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Molecular Formula: C₁₂H₁₁N₃O₂
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InChI Key: OAJOFQWUVNOBFJ-UHFFFAOYSA-N
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Canonical SMILES: O=C(O)C1=C(NCC2=NC=CC=C2)N=CC=C1[1]
Structural Diagram:
Caption: Experimental workflow for synthesis and validation.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for the synthesis of similar aminopyridine derivatives.
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Reaction Setup: To a sealed reaction vessel, add 2-chloronicotinic acid (1.0 eq), 2-(aminomethyl)pyridine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).
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Expertise Note: A slight excess of the amine ensures complete consumption of the limiting reagent, 2-chloronicotinic acid. K₂CO₃ is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
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Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the reactants.
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Expertise Note: Polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation (K⁺) without hydrogen bonding to the amine nucleophile, thus preserving its reactivity.
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Reaction Execution: Heat the mixture with stirring at 100-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
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Workup and Isolation:
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Cool the reaction mixture to room temperature.
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Carefully acidify the mixture with 1N HCl to a pH of ~6-7. This protonates the product's carboxylate, making it less water-soluble, and also protonates any excess amine.
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Extract the aqueous layer with an organic solvent like ethyl acetate. The product may precipitate, in which case it can be collected by filtration.
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Trustworthiness Note: The pH adjustment is a critical step. Over-acidification can protonate the pyridine nitrogens, increasing water solubility and hindering extraction. The pH must be precisely controlled for optimal product recovery.
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Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
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Final Characterization: Confirm the structure and purity of the isolated white solid using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass for the protonated molecule [M+H]⁺ is approximately 230.08.
Potential Applications and Biological Rationale
While specific biological data for 2-[(2-Pyridinylmethyl)amino]nicotinic acid is not extensively published, its structure is a composite of two biologically significant pharmacophores: nicotinic acid and a bipyridinyl-like scaffold. This allows for informed hypotheses regarding its potential applications.
Analogue of Nicotinic Acid (Niacin)
Nicotinic acid is a well-established lipid-lowering agent that favorably modulates blood lipid profiles by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol. [2][3][4]Its effects are mediated through several mechanisms, including the activation of the G protein-coupled receptor GPR109A and inhibition of diacylglycerol O-acyltransferase 2 (DGAT2). [2][3] Derivatives of nicotinic acid are actively being explored to improve efficacy and reduce side effects, such as flushing. [3][5]The introduction of the (2-pyridinylmethyl)amino group could modulate the compound's binding affinity for nicotinic acid receptors or its metabolic stability, potentially leading to a novel therapeutic agent for dyslipidemia.
Scaffold in Medicinal Chemistry
The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved drugs. Pyridine derivatives have shown a vast range of biological activities, including anti-inflammatory, analgesic, anti-diabetic, and anti-cancer effects. [5][6][7][8]
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Enzyme Inhibition: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or coordinate with metal ions in enzyme active sites. This makes the compound a candidate for screening against kinases, proteases, and other enzyme classes.
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Chelating Agent: The spatial arrangement of the nitrogen atoms and the carboxyl group could allow this molecule to act as a chelating agent for metal ions, a property relevant in various pathological processes.
Logical Framework for Drug Discovery Application
The following diagram illustrates how this compound could be integrated into a drug discovery program.
Caption: Role as a starting point in a drug discovery pipeline.
Conclusion
2-[(2-Pyridinylmethyl)amino]nicotinic acid is a well-defined chemical entity with a straightforward synthetic pathway. While its own biological profile is yet to be fully elucidated, its structural relationship to nicotinic acid and its composition of privileged medicinal chemistry scaffolds make it a compound of significant interest. For researchers and drug development professionals, it represents a versatile building block for creating novel chemical libraries and a promising starting point for programs targeting metabolic, inflammatory, or proliferative diseases. This guide provides the foundational knowledge required to synthesize, handle, and strategically employ this compound in advanced research applications.
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